N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Sulfonamide SAR Benzimidazole target engagement Hydrogen-bond acceptor strength

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-06-0) is a synthetic benzimidazole derivative with a molecular formula of C₂₃H₂₀ClN₃O₃S and a molecular weight of 453.94 g/mol. The compound features a benzimidazole core linked to a phenyl ring, which is further connected to a 4-chlorophenylsulfonyl butanamide chain.

Molecular Formula C23H20ClN3O3S
Molecular Weight 453.94
CAS No. 941951-06-0
Cat. No. B2428995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
CAS941951-06-0
Molecular FormulaC23H20ClN3O3S
Molecular Weight453.94
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H20ClN3O3S/c24-16-11-13-17(14-12-16)31(29,30)15-5-10-22(28)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,28)(H,26,27)
InChIKeyYYDNIWYHGJLZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-06-0) — Structural and Pharmacophoric Baseline for Procurement Decisions


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-06-0) is a synthetic benzimidazole derivative with a molecular formula of C₂₃H₂₀ClN₃O₃S and a molecular weight of 453.94 g/mol [1]. The compound features a benzimidazole core linked to a phenyl ring, which is further connected to a 4-chlorophenylsulfonyl butanamide chain. Structurally, it belongs to the broader family of sulfonyl-substituted benzimidazoles, a class historically investigated for hypotensive, anti-atherosclerotic, and CB1 cannabinoid receptor inverse agonist activities [2] [3].

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide Cannot Be Interchanged with Close Structural Analogs


The combination of a benzimidazole-phenyl scaffold, a sulfonyl bridge, a butanamide linker, and a 4-chlorophenyl terminus creates a unique pharmacophoric profile that is not preserved among structurally similar benzimidazole derivatives. Substitution of the 4-chlorophenyl group with 4-fluorophenyl , replacement of the sulfonyl with a thioether , or truncation of the butanamide chain to propanamide [1] alters critical molecular properties—including lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability—that are known to govern target binding affinity, selectivity, and pharmacokinetics in this chemical class [2]. Without direct comparative biological data for this exact compound, the class-level SAR evidence indicates that even single-atom modifications in sulfonyl-benzimidazole derivatives can shift IC₅₀ values by orders of magnitude across targets such as angiotensin II receptors and cannabinoid receptors [1] [2].

Quantitative Differentiators of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide Against Structurally Proximal Analogs


Sulfonyl vs. Thioether Bridge: Impact on Hydrogen-Bond Acceptor Capacity and Predicted Target Residence Time

The sulfonyl group (-SO₂-) in the target compound acts as a strong dual hydrogen-bond acceptor, whereas the thioether (-S-) bridge found in analogs such as N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide provides negligible hydrogen-bonding capacity . In sulfonyl-benzimidazole series patented by Bayer, the sulfonyl oxygen atoms are consistently required for high-affinity binding to the angiotensin II AT₁ receptor, with des-sulfonyl analogs showing >100-fold reduction in potency [1]. The target compound retains this critical pharmacophoric feature, while thioether analogs lack it entirely.

Sulfonamide SAR Benzimidazole target engagement Hydrogen-bond acceptor strength

Butanamide Linker Length: Differentiation from Propanamide Analogs in Chain Flexibility and Metabolic Stability

The target compound contains a four-carbon butanamide linker, whereas the closest catalogued analog N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895474-76-7) features a three-carbon propanamide chain . In the CB1 inverse agonist benzimidazole series (US10118900B2), linker length directly modulates both receptor binding and susceptibility to cytochrome P450-mediated oxidation, with butyl-linked compounds consistently demonstrating longer half-lives than propyl-linked analogs in human liver microsome stability assays [1].

Linker SAR Benzimidazole metabolism Alkyl chain length optimization

4-Chlorophenyl vs. 4-Fluorophenyl Terminus: Lipophilicity (ClogP) and Predicted CYP Inhibition Profile

The 4-chlorophenyl terminus in the target compound confers a higher calculated logP (ClogP) than the 4-fluorophenyl terminus present in the analog CAS 895474-76-7 . Using fragment-based ClogP calculations, the 4-chlorophenyl moiety adds approximately +0.7 log units relative to 4-fluorophenyl [1]. In benzimidazole-based drug candidates, increased lipophilicity within the 4-halophenyl series has been correlated with enhanced blood-brain barrier penetration but also elevated risk of CYP2C9 and CYP2C19 inhibition, as documented across multiple benzimidazole chemotypes [2].

Halogen SAR ClogP optimization CYP450 inhibition risk

Dual Sulfonyl-Butanamide Architecture: Differentiation from Simple N-Unsubstituted Benzimidazole Butyramides

Unlike the simple N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide (CAS 176693-62-2), which lacks both the sulfonyl group and the 4-chlorophenyl substituent, the target compound combines the sulfonyl electron-withdrawing motif with the 4-chlorophenyl hydrophobic terminus on a butanamide backbone . The sulfonyl group significantly reduces the pKₐ of adjacent carbons and alters the overall molecular electrostatic potential surface compared to the non-sulfonylated butyramide [1]. In the broader sulfonylbenzyl-benzimidazole class (Bayer patents), the sulfonyl moiety is documented as essential for in vivo hypotensive activity, with non-sulfonylated analogs demonstrating no measurable effect at 30 mg/kg p.o. in spontaneously hypertensive rat models [2].

Sulfonyl pharmacophore Dual-functionality Benzimidazole derivatization

Procurement-Relevant Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide


Chemical Probe Development for Angiotensin II AT₁ Receptor Mechanistic Studies

Based on the compound's structural alignment with the Bayer sulfonylbenzyl-benzimidazole series, which demonstrated potent hypotensive and anti-atherosclerotic effects via AT₁ receptor antagonism [1], this compound serves as a suitable scaffold for chemical probe optimization targeting the angiotensin II pathway. The 4-chlorophenylsulfonyl-butanamide architecture provides the requisite pharmacophoric elements (sulfonyl hydrogen-bond acceptor, chlorophenyl lipophilic anchor, and butanamide chain) for AT₁ receptor binding, as inferred from class SAR [1].

Structure-Activity Relationship (SAR) Exploration of CB1 Cannabinoid Receptor Inverse Agonists

The benzimidazole-phenyl-sulfonyl-butamide scaffold corresponds to the core template disclosed in US10118900B2 for CB1 inverse agonists [2]. The target compound, with its 4-chlorophenyl terminus and butanamide linker, represents a specific combination of substituents amenable to systematic SAR studies investigating the interplay between halogen substitution, linker length, and CB1 receptor binding affinity and functional activity [2].

Metabolic Stability Comparison Studies Across Sulfonyl-Benzimidazole Linker Variants

The 4-carbon butanamide linker of the target compound enables direct comparative metabolic stability profiling against the 3-carbon propanamide analog (CAS 895474-76-7). Patent-derived class data indicate that butyl-linked benzimidazole sulfonamides exhibit extended microsomal half-lives relative to propyl-linked congeners [2]. This compound is therefore a key reagent for experimental validation of linker-length-dependent metabolic stability hypotheses in the benzimidazole sulfonamide series.

Lipophilicity-Dependent Blood-Brain Barrier Penetration Assessment in Benzimidazole Chemical Series

With a calculated logP approximately 0.7 units higher than its 4-fluorophenyl counterpart [3], the target compound is an informative tool for assessing the relationship between halogen-dependent lipophilicity and CNS penetration in benzimidazole-based small molecules. Procurement of this compound alongside the 4-fluorophenyl analog (CAS 895474-76-7) enables matched-pair comparisons of brain-to-plasma ratio in rodent pharmacokinetic studies [3].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.